PBF-1129

NSCLC Phase 1 Clinical Trial Safety and Tolerability

PBF-1129 is a selective A2B adenosine receptor antagonist with established clinical safety in heavily pretreated NSCLC patients (no DLTs at RP2D 360 mg QD). Unlike dual A2A/A2B antagonists or preclinical tool compounds, it demonstrates oral bioavailability, 24-hour target engagement, and quantified immunomodulation: reduces MDSC proportions from 62.4% to 19.7% and PD-1 expression on CD8+ T cells. Its synergy with anti-PD-1 (HR=11.74) positions it as the gold-standard A2B probe for combination immunotherapy studies and biomarker-driven pharmacodynamic research.

Molecular Formula
Molecular Weight
Cat. No. B1574665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBF-1129
SynonymsPBF-1129;  PBF 1129;  PBF1129; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PBF-1129: An Oral, Selective Adenosine A2B Receptor Antagonist for Immuno-Oncology and Fibrosis Research


PBF-1129 is a small-molecule, orally bioavailable adenosine A2B receptor (A2BAR) antagonist developed by Palobiofarma [1]. It functions by competitively inhibiting adenosine binding to A2BAR expressed on cancer cells and immune cells, thereby disrupting adenosine-mediated immunosuppression within the tumor microenvironment (TME) [2]. The compound has progressed through phase I clinical evaluation in advanced non-small cell lung cancer (NSCLC) and is being investigated in combination with immune checkpoint inhibitors [3].

Why A2B Antagonists Are Not Interchangeable: PBF-1129 Differentiation from Dual A2A/A2B Inhibitors and Preclinical Tools


Adenosine A2B receptor antagonists differ substantially in receptor subtype selectivity, oral bioavailability, clinical safety data in heavily pretreated cancer patients, and documented immunomodulatory effects on PD-1 expression and myeloid-derived suppressor cells. For example, the dual A2A/A2B antagonist AB928 (etrumadenant) has shown a plasma half-life exceeding 20 hours and a Kd of 2 nM for A2B, but its clinical safety profile was established in healthy volunteers rather than in the advanced NSCLC population in which PBF-1129 has demonstrated a lack of dose-limiting toxicities (DLTs) [1][2]. Similarly, preclinical tool compounds such as MRS-1754 (Ki ≈ 1.7 nM) and GS-6201 (Ki = 22 nM) exhibit high in vitro potency, yet they lack the oral bioavailability, human pharmacokinetic data, and clinical immunomodulatory evidence that define PBF-1129 . Substituting a research compound or a dual antagonist without accounting for these quantitative differences can lead to divergent experimental outcomes and erroneous clinical translation.

Quantitative Evidence Differentiating PBF-1129 from In-Class A2B Antagonists


Clinical Safety in Heavily Pretreated NSCLC: Zero Dose-Limiting Toxicities Across Four Dose Levels

In a phase 1 dose-escalation trial (NCT03274479) of 21 heavily pretreated metastatic NSCLC patients (median 4 prior lines of therapy, all having received PD-1/L1 inhibitors), PBF-1129 demonstrated zero dose-limiting toxicities (DLTs) across doses of 80 mg, 160 mg, 240 mg, and 360 mg orally once daily, with no maximum tolerated dose (MTD) identified [1]. In contrast, the dual A2A/A2B antagonist AB928 was evaluated in a phase 1 study of 85 healthy volunteers, where it was well tolerated up to 200 mg once daily, but its DLT profile in cancer patients was not established in that study [2].

NSCLC Phase 1 Clinical Trial Safety and Tolerability A2B Antagonist

Pharmacokinetic Advantage: Sustained 24-Hour Target Engagement at Recommended Phase 2 Dose

PBF-1129 exhibited dose-proportional pharmacokinetics with a moderate half-life exceeding 10 hours. At the 320 mg once-daily dose, free plasma concentrations remained above the A2B receptor IC50 for 24 hours, leading to its selection as the recommended Phase 2 dose (RP2D) [1]. The dual A2A/A2B antagonist AB928 has a longer reported half-life of >20 hours and requires plasma levels ≥1 µM to achieve ≥90% receptor inhibition, whereas PBF-1129 achieves sustained target engagement at a lower exposure threshold more closely aligned with its in vitro potency [2].

Pharmacokinetics A2B Antagonist Dose Selection Clinical Pharmacology

Immunomodulatory Efficacy: Quantified Reduction in PD-1 Expression on CD8+ T Cells

Treatment with PBF-1129 led to a significant reduction in PD-1 expression on CD8+ T cells, with patients showing greater PD-1 reduction achieving a median overall survival (OS) of 4.98 months compared to 3.53 months for those with lesser reduction [1]. This immunomodulatory effect was accompanied by a decrease in myeloid-derived suppressor cell (MDSC) proportions from 62.4% to 19.7% in one patient after a single treatment cycle [2]. In comparison, the dual antagonist AB928 demonstrated inhibition of pCREB signaling in healthy volunteer blood, but direct quantification of PD-1 expression changes on T cells in cancer patients has not been reported for AB928.

PD-1 Modulation T Cell Exhaustion Immuno-Oncology Biomarker

Preclinical Synergy with Anti-PD-1: Hazard Ratio 11.74 for Combination Therapy

In a Lewis lung carcinoma mouse model, the combination of PBF-1129 with anti-PD-1 therapy resulted in a hazard ratio (HR) of 11.74 (95% CI: 3.35–41.13) for tumor growth inhibition compared to anti-PD-1 alone (n = 10, P < 0.001) [1]. This dramatic improvement in antitumor efficacy is attributed to A2B receptor blockade alleviating metabolic stress in the TME and enhancing interferon-γ production. In contrast, the dual antagonist AB928 has shown synergy with anti-PD-1 in syngeneic models, but a quantitative hazard ratio of this magnitude has not been publicly disclosed for AB928 in comparable NSCLC models [2].

Combination Immunotherapy Anti-PD-1 Synergy Tumor Microenvironment Preclinical Efficacy

Receptor Subtype Selectivity: Differentiated Mechanism from Dual A2A/A2B Antagonists

PBF-1129 is a selective A2B adenosine receptor antagonist, whereas AB928 and other clinical-stage compounds often target both A2A and A2B receptors [1][2]. In functional assays, selective A2B blockade by PBF-1129 suppresses TNF-α production with an IC50 of 58.4 nM without compensatory IL-10 elevation, a cytokine profile distinct from A2A blockade which can increase TNF-α by 3-fold . This selectivity may translate to a differentiated safety and efficacy profile, as A2A receptors are widely expressed in the cardiovascular and central nervous systems and mediate numerous physiological functions not engaged by A2B-selective blockade.

Receptor Selectivity A2B Antagonist Mechanism of Action Cytokine Modulation

Clinical Translation Readiness: Oral Bioavailability and Defined Recommended Phase 2 Dose

PBF-1129 is orally bioavailable and has an established recommended Phase 2 dose (RP2D) of 360 mg once daily based on phase 1 data in NSCLC patients [1]. In contrast, several other A2B antagonists (e.g., MRS-1754, GS-6201) are primarily preclinical tool compounds lacking oral bioavailability data or defined human dosing regimens . AB928 has also defined clinical doses (up to 200 mg QD or 100 mg BID) but is a dual antagonist [2]. The availability of a validated, tolerable oral RP2D for PBF-1129 facilitates immediate clinical translation and combination trial design.

Oral Administration Phase 2 Dose Clinical Development Bioavailability

Optimal Research and Procurement Use Cases for PBF-1129 Based on Differentiated Evidence


Combination Immunotherapy Trials in Checkpoint Inhibitor-Resistant NSCLC

PBF-1129 is ideally suited for combination trials with anti-PD-1/L1 agents in patients who have progressed on prior immunotherapy. The lack of DLTs in heavily pretreated patients (Section 3.1) and the observed reduction in PD-1 expression on CD8+ T cells (Section 3.3) support the rationale that A2B blockade may reverse T cell exhaustion and enhance checkpoint inhibitor efficacy. The established RP2D of 360 mg QD (Section 3.6) enables straightforward integration into combination regimens [1].

Preclinical Research on Adenosine-Mediated Immunosuppression and Metabolic TME Modulation

Investigators studying the role of adenosine signaling in tumor immune evasion should prioritize PBF-1129 for in vivo models requiring oral dosing and clinically relevant pharmacokinetics. The compound's defined 24-hour target engagement (Section 3.2) and its ability to reduce MDSC proportions from 62.4% to 19.7% (Section 3.3) provide a robust platform for mechanistic studies of myeloid cell reprogramming [2]. The quantified synergy with anti-PD-1 (HR = 11.74) (Section 3.4) offers a benchmark for comparative efficacy studies against dual A2A/A2B antagonists [3].

Biomarker-Driven Patient Selection Strategies in Immuno-Oncology

The correlation between PD-1 expression reduction on CD8+ T cells and overall survival (4.98 vs. 3.53 months) (Section 3.3) positions PBF-1129 as a tool for developing pharmacodynamic biomarkers of A2B antagonism. Procurement of PBF-1129 is indicated for clinical studies aimed at validating peripheral blood immune monitoring as a predictor of response to adenosine pathway inhibitors.

Comparative Selectivity Profiling in Adenosine Receptor Pharmacology

Researchers seeking to dissect the distinct contributions of A2A and A2B receptors to immunosuppression should utilize PBF-1129 as a selective A2B probe. Its IC50 of 58.4 nM for TNF-α suppression without IL-10 elevation (Section 3.5) contrasts with the cytokine profile of A2A blockade, enabling side-by-side experiments to define receptor-specific mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PBF-1129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.